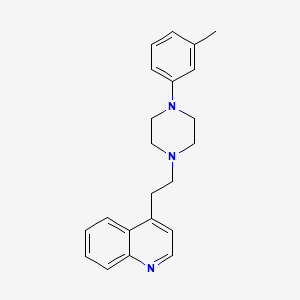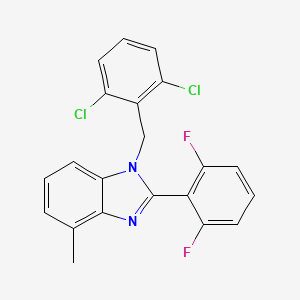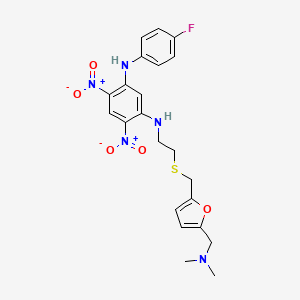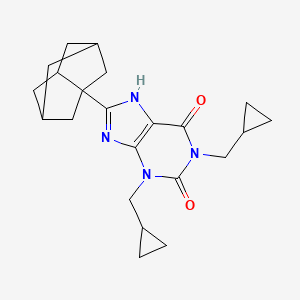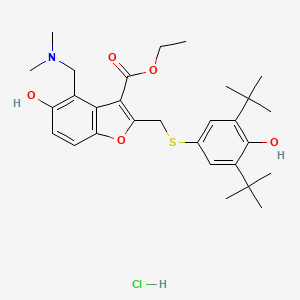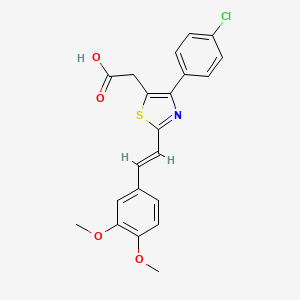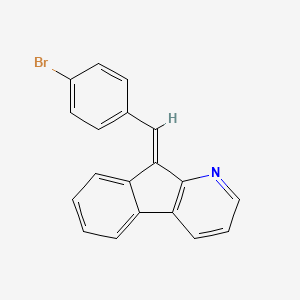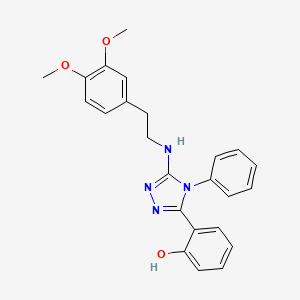
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline ring system substituted with chloro and dichlorobenzoyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Substitution Reactions:
Formation of Hydroxylamine-O-sulfonic Acid: This can be synthesized by reacting hydroxylamine with sulfuric acid.
Final Coupling: The final step involves coupling the quinoline derivative with Hydroxylamine-O-sulfonic acid under specific conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: Reduction reactions could target the quinoline ring or the chloro substituents.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
作用機序
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Compounds with a quinoline ring system and various substituents.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt lies in its specific combination of functional groups and molecular structure, which may confer unique reactivity and applications compared to other similar compounds.
特性
CAS番号 |
114428-03-4 |
|---|---|
分子式 |
C17H12Cl3KN2O5S |
分子量 |
501.8 g/mol |
IUPAC名 |
potassium;[(Z)-[6-chloro-1-(2,4-dichlorobenzoyl)-3-methyl-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H13Cl3N2O5S.K/c1-9-8-22(17(23)12-4-2-11(19)7-14(12)20)15-5-3-10(18)6-13(15)16(9)21-27-28(24,25)26;/h2-7,9H,8H2,1H3,(H,24,25,26);/q;+1/p-1/b21-16-; |
InChIキー |
LLCXWBLMJPTMKA-PLMZOXRSSA-M |
異性体SMILES |
CC\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
正規SMILES |
CC1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


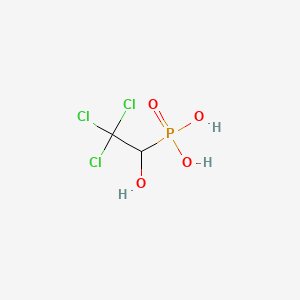
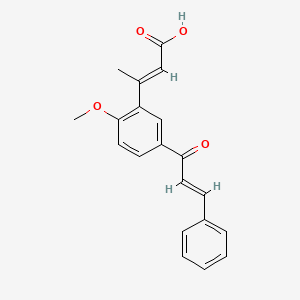
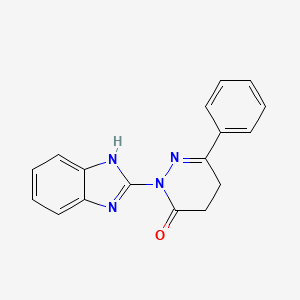
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
